molecular formula C12H10ClNO3S B15288287 n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide CAS No. 88680-97-1

n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B15288287
CAS No.: 88680-97-1
M. Wt: 283.73 g/mol
InChI Key: IIQRKWNANKFDBQ-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClNO3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2-chloro-4-hydroxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase, an enzyme that plays a role in regulating pH and fluid balance in tissues. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-hydroxyphenyl)acetamide
  • N-(2-Chloro-4-hydroxyphenyl)thiourea
  • N-(2-Chloro-4-hydroxyphenyl)urea

Uniqueness

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting carbonic anhydrase, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

88680-97-1

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

N-(2-chloro-4-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C12H10ClNO3S/c13-11-8-9(15)6-7-12(11)14-18(16,17)10-4-2-1-3-5-10/h1-8,14-15H

InChI Key

IIQRKWNANKFDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)Cl

Origin of Product

United States

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